molecular formula C8H10N4O2 B15240660 4-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)butanenitrile

4-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)butanenitrile

Katalognummer: B15240660
Molekulargewicht: 194.19 g/mol
InChI-Schlüssel: YCUJMTHUXCAEQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)butanenitrile typically involves the reaction of 5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with butanenitrile under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

4-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)butanenitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)butanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses .

Eigenschaften

Molekularformel

C8H10N4O2

Molekulargewicht

194.19 g/mol

IUPAC-Name

4-(5-amino-2,4-dioxopyrimidin-1-yl)butanenitrile

InChI

InChI=1S/C8H10N4O2/c9-3-1-2-4-12-5-6(10)7(13)11-8(12)14/h5H,1-2,4,10H2,(H,11,13,14)

InChI-Schlüssel

YCUJMTHUXCAEQU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=O)NC(=O)N1CCCC#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.